6-Bromo-5-chloro-3H-2-benzofuran-1-one
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Overview
Description
6-Bromo-5-chloro-3H-2-benzofuran-1-one is a heterocyclic organic compound that belongs to the benzofuran family This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuran ring, which imparts unique chemical and physical properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit key enzymes in the replication cycle of certain viruses .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran compounds have been shown to exhibit a range of effects at the molecular and cellular level, including inhibition of key enzymes, induction of apoptosis in cancer cells, and disruption of bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3H-2-benzofuran-1-one typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the halogenation reaction. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloro-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzofuran: Another halogenated benzofuran with similar structural features.
6-Bromo-5-chloro-1,3-benzoxazol-2(3H)-one: A related compound with a benzoxazole ring instead of benzofuran.
Uniqueness: 6-Bromo-5-chloro-3H-2-benzofuran-1-one is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and chlorine atoms on the benzofuran ring makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-5-chloro-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVBIGZEOPMEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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